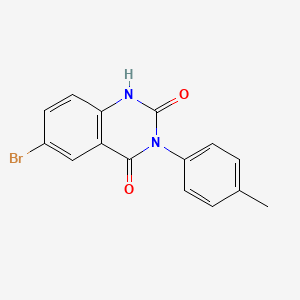

3-苄基-2-(2-呋喃甲基)-3-羟基-1-异吲哚啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindolinone derivatives, including compounds similar to 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone, often involves strategies such as Cu-promoted C-H activation and nitroalkylation followed by intramolecular cyclization processes. For instance, efficient and selective syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved via such methods, showcasing the versatility and efficiency of these synthetic approaches in producing isoindolinone derivatives (Yu et al., 2017).

Molecular Structure Analysis

The molecular structure of isoindolinones, including the compound , is characterized by the isoindolinone skeleton, which provides a rigid framework that can influence the compound's reactivity and physical properties. Structural analyses of similar compounds have been conducted, providing insights into the conformation and electronic structure of the isoindolinone ring system. For example, studies have detailed the interplanar angles and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical behavior (Mukherjee et al., 2000).

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, reflecting their rich chemistry and utility as intermediates. These reactions include, but are not limited to, oxidative acylation, cycloadditions, and radical cyclization processes. For instance, a Rh(III)-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp^2 C-H bond activation, followed by intramolecular cyclization, has been described, leading to the efficient synthesis of 3-hydroxyisoindolin-1-one derivatives (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of isoindolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone might not be readily available, the physical properties of similar compounds have been studied to understand how structural variations affect these characteristics. These studies provide a basis for predicting the behavior of isoindolinones in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties of isoindolinones, including reactivity, stability, and functional group transformations, are central to their applications in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization, enabling the synthesis of a wide range of derivatives with varied chemical properties. For example, the Lewis acid-mediated room-temperature cascade reaction showcases the reactivity of isoindolinones with alkynes, leading to the formation of diverse derivatives (Li et al., 2018).

科学研究应用

生态友好合成

利用 2-甲酰基苯甲酸、氨和杂环化合物(如 4-羟基香豆素或吲哚)在水中进行三组分反应,开发了一种生态友好且高效的异吲哚啉酮衍生物合成方法。该方法以其环境友好性而著称,并且以良好至优异的收率生产异吲哚啉酮衍生物,突出了该化合物在绿色化学实践中的相关性 (Shen, Sun, & Lin, 2013).

创新合成方法

通过 Cu 促进的 C-H 活化-硝基烷基化-分子内环化过程,实现了 3-羟基亚氨基-1-异吲哚啉酮和 3-亚甲基-1-异吲哚啉酮的高效且选择性合成技术。该方法展示了异吲哚啉酮衍生物在复杂化学合成中的多功能性和适应性 (Yu et al., 2017).

生物活性及治疗潜力

1-异吲哚啉酮骨架是多种具有多种生物活性和潜在治疗应用的天然化合物的组成部分,可用于治疗各种慢性疾病。这些化合物的合成方法的进步突显了它们在药物化学和药物开发中的重要性 (Upadhyay, Thapa, Sharma, & Sharma, 2020).

化学合成进展

研究还集中在异吲哚啉酮抑制剂的直接芳基化-氧化途径,特别是针对 MDM2-p53 相互作用,这是癌症研究中的一条关键途径。该途径可以有效地产生 3-芳基异吲哚啉酮衍生物,展示了该化合物在开发癌症治疗剂中的适用性 (Dempster & Luzzio, 2011).

催化和功能化

基于钴(II)和铑(III)的催化体系分别用于氧化 C-H 烯基化和原位导向基团辅助串联氧化烯烃化/迈克尔加成。这些过程展示了该化合物在促进区域和位点选择性功能化中的作用,有助于高效合成具有潜在药用价值的异吲哚啉酮骨架 (Ma & Ackermann, 2015); (Wang et al., 2018).

属性

IUPAC Name |

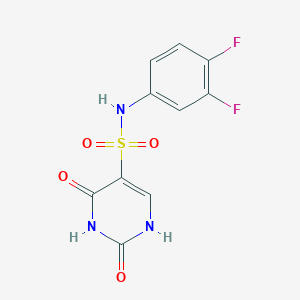

3-benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-12,23H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCFPENHHNETSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-furan-2-ylmethyl-3-hydroxy-2,3-dihydro-isoindol-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)